N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction yields 2-(4-fluorophenyl)thiazole.
Ethylation: The 2-(4-fluorophenyl)thiazole is then ethylated using ethyl bromide in the presence of a strong base like sodium hydride to obtain 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and furan rings.
Reduction: Reduced amide or thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms and cancer cells. The thiazole ring plays a crucial role in binding to the active sites of these enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)thiazole: A precursor in the synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide.
4-(4-fluorophenyl)thiazol-2-amine: Another thiazole derivative with similar biological activities.
2-aminothiazole: A simpler thiazole derivative with a wide range of applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-12-5-3-11(4-6-12)16-19-13(10-22-16)7-8-18-15(20)14-2-1-9-21-14/h1-6,9-10H,7-8H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXPVJOELQTTBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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